2-(2,2,2-Trifluoroethoxy)phenol

概要

説明

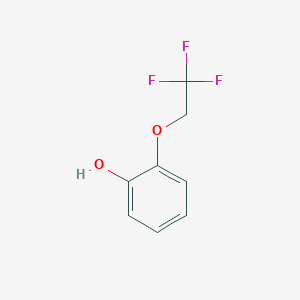

2-(2,2,2-Trifluoroethoxy)phenol is an organic compound with the chemical formula C8H7F3O2. It features a benzene ring substituted with a trifluoroethoxy group and a hydroxyl group.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 2-(2,2,2-Trifluoroethoxy)phenol can be achieved through several synthetic routes. One common method involves the reaction of phenol with 2,2,2-trifluoroethanol in the presence of an alkali catalyst . Another method involves the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction, diazotization, and hydroxy decomposition .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include maintaining appropriate temperatures, using suitable solvents, and employing efficient purification techniques .

化学反応の分析

Types of Reactions: 2-(2,2,2-Trifluoroethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenols depending on the reagents used.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 2-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of o-nitrochlorobenzene with 2,2,2-trifluoroethyl alcohol under alkaline conditions using phase-transfer catalysts. This method not only provides high yields but also utilizes readily available and cost-effective raw materials, making it suitable for industrial production .

Material Science Applications

a. Polymer Additives

Due to its unique chemical structure featuring trifluoromethyl groups, this compound can be utilized as an additive in polymer formulations to enhance properties such as thermal stability and chemical resistance. The incorporation of such compounds into polymers can improve their performance in harsh environments .

b. Coatings and Surface Treatments

The compound may also find applications in coatings and surface treatments where enhanced hydrophobicity and resistance to solvents are desired. Its fluorinated nature can contribute to lower surface energy, making it suitable for use in protective coatings .

Environmental Impact and Safety

a. Toxicity and Ecotoxicology

While specific toxicity data for this compound is limited, general assessments indicate that it does not exhibit significant endocrine-disrupting properties . However, further studies are necessary to fully understand its environmental impact and bioaccumulation potential.

b. Safety Measures

In handling this compound, appropriate safety measures should be taken to prevent exposure through inhalation or skin contact. Material Safety Data Sheets (MSDS) provide guidelines regarding safe handling and disposal practices .

Case Study: Synthesis Optimization

A study demonstrated an optimized synthetic route for this compound that improved yield and reduced costs by employing less expensive reagents compared to traditional methods . This optimization is significant for large-scale production in pharmaceutical applications.

Research on Antimicrobial Activity

Emerging research has focused on the antimicrobial potential of phenolic compounds similar to this compound. These studies suggest that modifications to the phenolic structure can lead to enhanced biological activity against various pathogens .

作用機序

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)phenol involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

- 2-(2,2,2-Trifluoroethoxy)aniline

- 2-(2,2,2-Trifluoroethoxy)nitrobenzene

- 2-(2,2,2-Trifluoroethoxy)phenylboronic acid

- 4-(2,2,2-Trifluoroethoxy)benzoic acid

Uniqueness: 2-(2,2,2-Trifluoroethoxy)phenol is unique due to the presence of both a trifluoroethoxy group and a hydroxyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

生物活性

2-(2,2,2-Trifluoroethoxy)phenol, with the chemical formula CHFO and CAS number 160968-99-0, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

- Molecular Weight : 192.14 g/mol

- Melting Point : 49-50 °C

- Boiling Point : 202 °C

- Solubility : Slightly soluble in chloroform, DMSO, and methanol

- pKa : 9.22 (predicted)

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Studies have shown that compounds similar to this compound exhibit significant radical scavenging abilities. For instance:

- Mechanism : The antioxidant activity is primarily attributed to the ability of phenolic compounds to donate hydrogen atoms or electrons to free radicals, thus neutralizing them.

- Research Findings : In vitro studies demonstrate that phenolic compounds can inhibit lipid oxidation and reduce hydroperoxide formation .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from its structural similarity to other phenolic compounds known for such activities.

- Mechanism : Phenolic compounds may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2.

- Case Study : Research on catechol derivatives indicates that similar compounds can effectively modulate inflammatory responses in various models .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties:

特性

IUPAC Name |

2-(2,2,2-trifluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWGLBLCECKXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517688 | |

| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160968-99-0 | |

| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic route for producing 2-(2,2,2-Trifluoroethoxy)phenol?

A1: A recent study [] describes a novel method for synthesizing this compound. This method utilizes nitrochlorobenzene as the starting material and involves a multi-step process:

Q2: Are there any alternative synthetic approaches for 2-[2,2,2(trifluoroethoxy)-phenoxy ethanol?

A2: Yes, a different approach for synthesizing a related compound, 2-[2,2,2(trifluoroethoxy)-phenoxy ethanol, has been reported []. This method involves a one-step condensation reaction between 2-[2,2,2(trifluoroethoxy)-phenol and ethylene carbonate in the presence of an alkali and an organic solvent. This method boasts a high yield (over 96%) and high purity (over 98%) of the desired product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。